molecular formula C2Cl4O B107817 Trichloroacetyl chloride CAS No. 76-02-8

Trichloroacetyl chloride

Cat. No.: B107817
CAS No.: 76-02-8
M. Wt: 181.8 g/mol
InChI Key: PVFOMCVHYWHZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloroacetyl chloride is an acyl chloride derived from trichloroacetic acid. It is a colorless to pale yellow liquid with a pungent odor. The compound is highly reactive and is primarily used in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Trichloroacetyl chloride is the acyl chloride of trichloroacetic acid . It is used in the manufacture of pharmaceuticals and plant protection compounds . .

Mode of Action

This compound can be formed by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal . It is used in the production of trichloroacetic acid esters and anhydrides . This compound produces certain acetoacetic esters, which are then employed to carry out chemical processes that give rise to molecules with industrial and medical uses .

Biochemical Pathways

It is known that the compound is involved in the synthesis of pharmaceuticals and plant protection compounds .

Pharmacokinetics

It is known that cytochrome p450 enzymes are responsible for metabolizing trifluoroacetyl chloride in the body .

Result of Action

This compound can cause acute health consequences, such as nausea, vomiting, shortness of breath, weakness, extreme irritation, and burning in the eyes, nose, skin, throat, and lungs, which can happen right away or shortly after exposure . Higher exposure levels have the potential to result in pulmonary edema, a medical emergency characterized by extreme breathlessness .

Action Environment

This compound is a toxic gaseous chemical compound that is typically transported under high pressure as a liquid . It has a strong potential to react with amines and alkalis . Additionally, it interacts strongly with diisopropyl ether or any ether in the presence of metal salts, occasionally causing an explosion . If liquid trifluoroacetyl chloride comes into touch with exposed skin, it can result in frostbite . The substance will irritate the eyes, skin, and mucous membranes if inhaled in its gaseous state . Trifluoroacetyl chloride can be fatal if ingested, inhaled, or absorbed via the skin . The chemical releases toxic fumes when it burns . Furthermore, it is highly toxic to the respiratory system .

Biochemical Analysis

Biochemical Properties

Trichloroacetyl Chloride is a metabolite of halothane . It interacts with Cytochrome P450 enzymes, which are responsible for metabolizing this compound in the body .

Cellular Effects

This compound can cause acute health consequences, such as nausea, vomiting, shortness of breath, weakness, extreme irritation, and burning in the eyes, nose, skin, throat, and lungs . Higher exposure levels have the potential to result in pulmonary edema .

Molecular Mechanism

This compound is thought to cause hepatitis by covalently bonding a this compound hapten (a metabolite of halothane) to liver proteins .

Temporal Effects in Laboratory Settings

This compound is highly reactive and has a strong potential to react with amines and alkalis . It interacts strongly with diisopropyl ether or any ether in the presence of metal salts, occasionally causing an explosion .

Dosage Effects in Animal Models

Rats exposed to this compound by inhalation at levels of 40 ppm and 90 ppm lost weight and died . The lymph nodes and lungs of rats exposed to this compound vapor for 90 days at 0.1 ppm experienced a local reaction that was predominantly lymphocytic in nature . This compound may often kill a rat in six hours at a concentration of 35.3 parts per million .

Metabolic Pathways

This compound is involved in the metabolic pathway of halothane, a general anesthetic . Cytochrome P450 enzymes metabolize this compound in the body .

Transport and Distribution

This compound is a gas but is typically transported under high pressure as a liquid .

Subcellular Localization

Given its reactivity and potential to cause cellular damage, it is likely that it can interact with various cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloroacetyl chloride can be synthesized by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal as a catalyst. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced through the chlorination of acetyl chloride or acetaldehyde. The process involves the use of activated charcoal to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Trichloroacetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding trichloroacetamides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form trichloroacetic acid and hydrochloric acid.

    Reduction: It can be reduced to trichloroethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Amines: React with this compound to form trichloroacetamides under mild conditions.

    Alcohols and Thiols: React to form esters and thioesters, respectively, often in the presence of a base to neutralize the hydrochloric acid formed.

    Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the hydrochloric acid.

Major Products:

    Trichloroacetamides: Formed from reactions with amines.

    Trichloroacetic Acid: Formed from hydrolysis.

    Trichloroethanol: Formed from reduction reactions.

Scientific Research Applications

Trichloroacetyl chloride has several applications in scientific research:

Comparison with Similar Compounds

    Acetyl Chloride: Less reactive compared to trichloroacetyl chloride and does not contain chlorine atoms in the acyl group.

    Trifluoroacetyl Chloride: Contains fluorine atoms instead of chlorine, leading to different reactivity and applications.

    Chloroacetyl Chloride: Contains fewer chlorine atoms and has different reactivity and uses.

Uniqueness: this compound is unique due to its high reactivity and the presence of three chlorine atoms in the acyl group. This makes it particularly useful in introducing the trichloroacetyl group into organic molecules, which can significantly alter their chemical and physical properties .

Properties

IUPAC Name

2,2,2-trichloroacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl4O/c3-1(7)2(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFOMCVHYWHZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl4O
Record name TRICHLOROACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4676
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034070
Record name Trichloroacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Trichloroacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact severely irritates skin, eyes and mucous membranes. May be very toxic by ingestion and inhalation. May be combustible., Liquid that decomposes in water; [Hawley]
Record name TRICHLOROACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4676
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloroacetyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1631
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

244 °F at 760 mmHg (EPA, 1998), 244 °F, 117.9 °C
Record name TRICHLOROACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4676
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloroacetyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1631
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRICHLOROACETYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in ether, Sol in alcohol
Record name TRICHLOROACETYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.654 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.6202 at 20 °C/4 °C
Record name TRICHLOROACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4676
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRICHLOROACETYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

21.3 [mmHg], 21.32 mm Hg @ 25 °C, determined from experimentally derived coefficients
Record name Trichloroacetyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1631
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRICHLOROACETYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS No.

76-02-8
Record name TRICHLOROACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4676
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,2,2-Trichloroacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloroacetyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRICHLOROACETYL CHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trichloroacetyl Chloride
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Acetyl chloride, 2,2,2-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloroacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICHLOROACETYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SN86T76Y6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRICHLOROACETYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-31.8 °C
Record name TRICHLOROACETYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichloroacetyl chloride
Reactant of Route 2
Reactant of Route 2
Trichloroacetyl chloride
Reactant of Route 3
Reactant of Route 3
Trichloroacetyl chloride
Reactant of Route 4
Reactant of Route 4
Trichloroacetyl chloride
Reactant of Route 5
Trichloroacetyl chloride
Reactant of Route 6
Trichloroacetyl chloride
Customer
Q & A

Q1: What is the molecular formula and weight of trichloroacetyl chloride?

A1: this compound has the molecular formula C2Cl4O and a molecular weight of 163.83 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques. For instance, researchers used infrared (IR) spectroscopy to quantify this compound in titanium tetrachloride samples []. Photoelectron spectroscopy has also been employed to characterize dichloroketene, a compound generated from the dechlorination of this compound in the gas phase [].

Q3: What is known about the stability of this compound?

A3: this compound is known to be reactive and readily undergoes hydrolysis in the presence of water []. It rearranges to this compound at temperatures above 60°C [].

Q4: How is this compound utilized in organic synthesis?

A4: this compound acts as a versatile reagent in various organic reactions. It serves as a precursor for dichloroketene, enabling the synthesis of 1,4-dichloro-1,3-butadienes from terminal alkynes in the presence of rhodium catalysts []. This reaction demonstrates high stereoselectivity, yielding primarily the (Z,Z)-isomer of the diene.

Q5: Can this compound be used to synthesize heterocycles?

A5: Yes, this compound participates in the synthesis of heterocyclic compounds. For example, it reacts with acrylonitrile in the presence of a copper chloride catalyst to yield 3,5,6-trichloro-2-pyridinol [, ]. Additionally, the reaction of this compound with trialkyl orthoacetates and orthopropionates yields 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one and trichloroacetylacetate derivatives, respectively. These compounds serve as valuable intermediates in the regiospecific preparation of isoxazoles and pyrazoles through cyclocondensation reactions with hydroxylamine and hydrazines [].

Q6: How does this compound react with enamines?

A6: The reaction of this compound with enamines exhibits interesting reactivity patterns. In the presence of a zinc catalyst, this compound reacts with pyrrolidine and morpholine enamines of cyclohexanone and cyclopentanone to afford diacylated enamines []. This diacylation, occurring at both the α and α′-positions of the enamine, is attributed to the high reactivity of this compound. Notably, morpholine enamines tend to yield more stable diacylated products compared to pyrrolidine enamines.

Q7: Can this compound facilitate the synthesis of α,α,γ-trichloroalkanoic acids?

A7: Yes, α,α,γ-Trichloroalkanoic acids can be efficiently synthesized via the dichlorotris(triphenylphosphine)ruthenium(II)-catalyzed addition of this compound to olefins, followed by hydrolysis of the resulting α,α,γ-trichloro-substituted acid chlorides [].

Q8: Have computational methods been applied to study this compound?

A8: Yes, ab initio calculations have been employed to investigate the atmospheric oxidation mechanism of tetrachloroethylene, a process potentially involving this compound as an intermediate []. These calculations provide insights into the energetics and reaction pathways associated with the formation and subsequent reactions of this compound in the atmosphere.

Q9: How do structural modifications affect the reactivity of this compound?

A9: The high reactivity of this compound is attributed to the presence of three electron-withdrawing chlorine atoms, which enhance the electrophilicity of the carbonyl carbon. Replacing chlorine atoms with less electronegative substituents is expected to decrease the reactivity of the acyl chloride group.

Q10: What are the known safety concerns associated with this compound?

A10: this compound is corrosive and requires careful handling. Occupational exposure to this compound, potentially alongside ozone and phosgene, has been linked to respiratory and systemic illness in factory workers []. Symptoms included eye and respiratory tract irritation, headache, fever, and gastrointestinal disturbances.

Q11: What is the atmospheric fate of this compound?

A11: this compound is expected to be hydrolyzed in the atmosphere, primarily by reaction with water vapor []. This hydrolysis leads to the formation of trichloroacetic acid and hydrochloric acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.